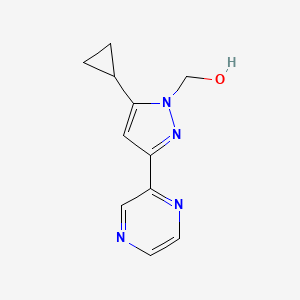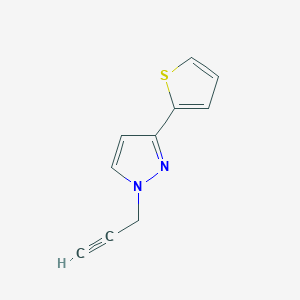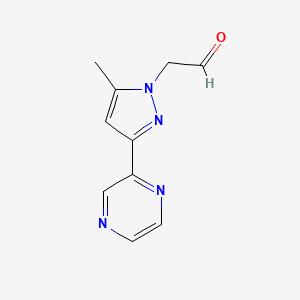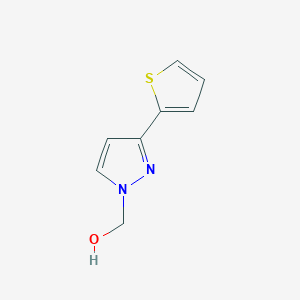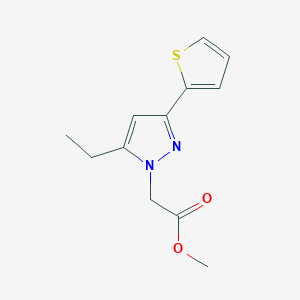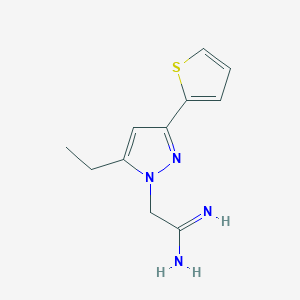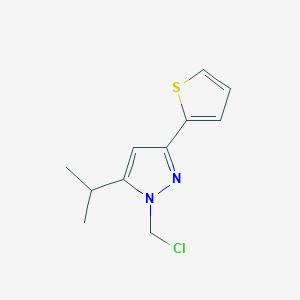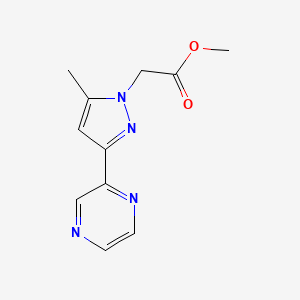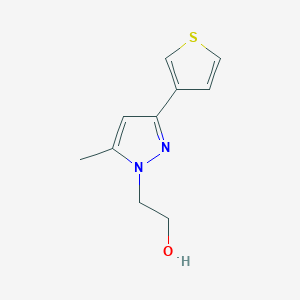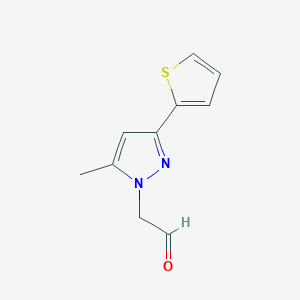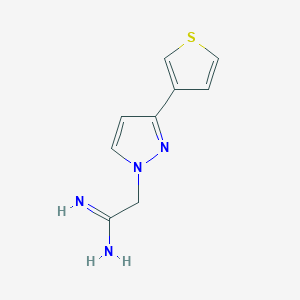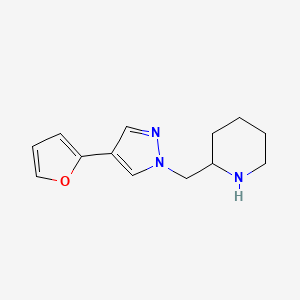
2-((4-(呋喃-2-基)-1H-吡唑-1-基)甲基)哌啶
描述
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperidine ring in its structure
科学研究应用
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine finds applications in various research fields:
Chemistry: : Used as a building block for complex organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a pharmacophore in drug design and development.
Industry: : Used in the development of advanced materials, including polymers and nanomaterials.
未来方向
The future directions of FPyMP research could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用机制
Mode of Action
- This compound may participate in the Suzuki–Miyaura cross-coupling reaction. In this process, it forms a carbon–carbon bond through the interaction of organoboron reagents with palladium catalysts . Transmetalation occurs when nucleophilic organic groups (such as boron-containing compounds) transfer to palladium, resulting in the formation of a new Pd–C bond .
生化分析
Biochemical Properties
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s furan ring is known to engage in π-π interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with enzyme active sites. These interactions facilitate the compound’s role as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways .
Cellular Effects
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it can upregulate genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
The molecular mechanism of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. It has been shown to inhibit certain kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling. Additionally, it can induce changes in gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve stress resilience. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in metabolic flux, influencing the levels of key metabolites in cellular pathways. The compound’s interaction with cofactors like NADPH is crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is transported and distributed through specific transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution in the bloodstream. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is influenced by targeting signals and post-translational modifications. It can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it interacts with nuclear receptors and transcription factors to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step organic synthesis strategies:
Formation of the pyrazole ring: : This might start with a 1,3-dipolar cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound, yielding the pyrazole ring.
Furan ring incorporation: : The furan ring can be introduced through various methods, including direct synthesis from furfural or other furan derivatives, followed by reaction with the pyrazole ring compound.
Piperidine attachment: : The final step usually involves a nucleophilic substitution reaction where a piperidine molecule reacts with the functionalized pyrazole-furan intermediate under basic conditions to form the target compound.
Industrial Production Methods
For industrial-scale production, optimizing yield, purity, and cost-effectiveness is crucial. This often involves:
Catalysis: : Using suitable catalysts to enhance reaction rates and selectivity.
Continuous-flow reactors: : Implementing continuous-flow processes to improve efficiency and scalability.
Purification techniques: : Employing methods like crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions it Undergoes
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, such as:
Oxidation: : Typically involving reagents like hydrogen peroxide or permanganate, leading to oxidation of specific functional groups in the molecule.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Particularly nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: : Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include various oxidized or reduced forms of the parent compound, as well as substituted derivatives.
相似化合物的比较
Similar Compounds
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)tetrahydropyran
2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)morpholine
2-((4-(thiophene-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Uniqueness
What sets 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine apart from these similar compounds is the presence of the furan ring, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVQANNYZUMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


